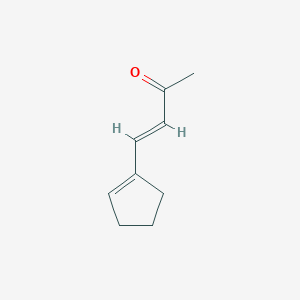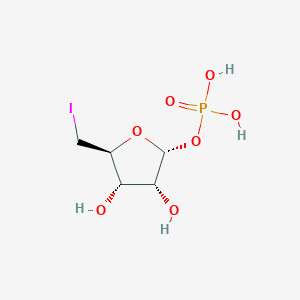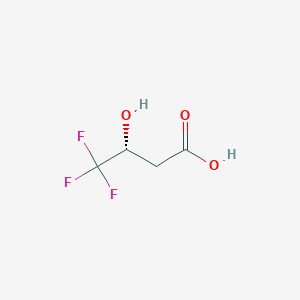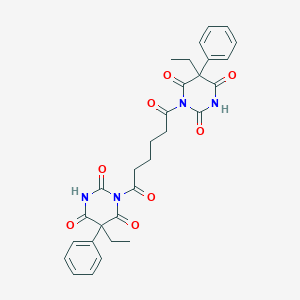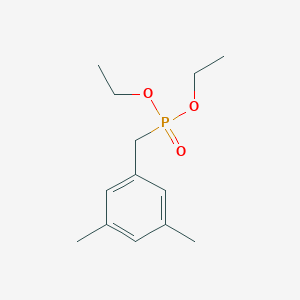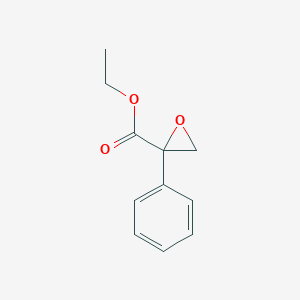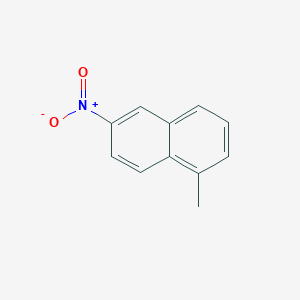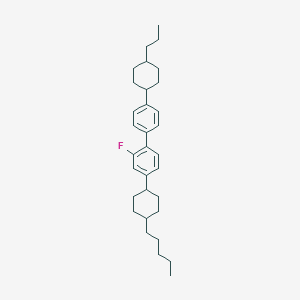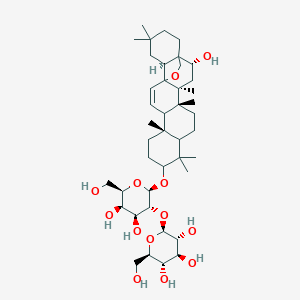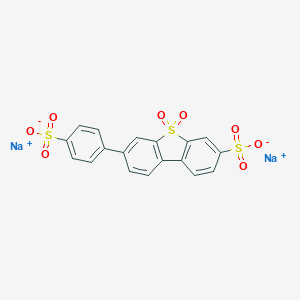
7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt (SPDBT) is a water-soluble fluorescent dye that has been widely used in scientific research applications. This compound has a unique chemical structure that makes it an ideal tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt involves the interaction of the dye with various biological molecules. 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt has a high affinity for proteins and can bind to specific amino acid residues. This binding can lead to changes in the protein conformation and activity. Additionally, 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt can interact with cellular membranes and alter their properties, leading to changes in cellular signaling.
Efectos Bioquímicos Y Fisiológicos
7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. Additionally, 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt has a high water solubility, which makes it easy to use in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt is its high sensitivity and specificity. It can detect low concentrations of analytes and has a high signal-to-noise ratio. Additionally, 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt is stable and can be used in a wide range of biological systems. However, one limitation of 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt is its limited photostability, which can affect the accuracy of measurements over time.
Direcciones Futuras
For the use of 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt include the development of new biosensors, imaging techniques, and drug delivery systems.
Métodos De Síntesis
The synthesis of 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt involves the reaction of 7-hydroxy-3-dibenzothiophenesulfonic acid with p-sulfophenyl diazonium salt in the presence of sodium nitrite and hydrochloric acid. The resulting product is then treated with sodium chlorite to obtain 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt. The yield of 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt synthesis is typically high, with a purity of over 95%.
Aplicaciones Científicas De Investigación
7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt has a wide range of scientific research applications due to its unique properties. It is commonly used as a fluorescent probe for studying biological processes such as protein-protein interactions, enzyme activity, and cellular signaling. 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt is also used as a pH indicator and has been used to study the pH changes in various biological systems. Additionally, 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt has been used in the development of biosensors for the detection of various analytes.
Propiedades
Número CAS |
109727-22-2 |
|---|---|
Nombre del producto |
7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt |
Fórmula molecular |
C18H10Na2O8S3 |
Peso molecular |
496.4 g/mol |
Nombre IUPAC |
disodium;5,5-dioxo-7-(4-sulfonatophenyl)dibenzothiophene-3-sulfonate |
InChI |
InChI=1S/C18H12O8S3.2Na/c19-27(20)17-9-12(11-1-4-13(5-2-11)28(21,22)23)3-7-15(17)16-8-6-14(10-18(16)27)29(24,25)26;;/h1-10H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
Clave InChI |
OSJIIFUVNKDSEQ-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC(=CC=C1C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Otros números CAS |
109727-22-2 |
Sinónimos |
4,4'-disulfo-p-terphenyl sulfone 4,4'-disulfo-p-terphenyl sulfone disodium salt IEM 967 IEM-967 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



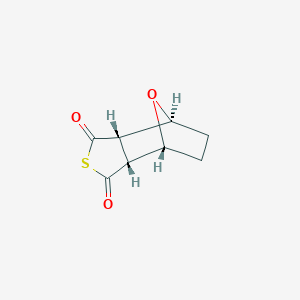
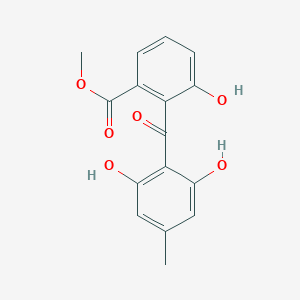
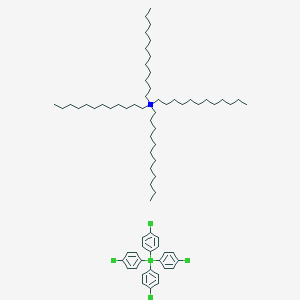
![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)
